Methyl 2-((furan-2-ylmethyl)amino)acetate
Overview
Description
Methyl 2-((furan-2-ylmethyl)amino)acetate is an organic compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol It is a derivative of furan, a heterocyclic aromatic compound, and is characterized by the presence of a furan ring attached to an amino acid ester
Mechanism of Action
Target of Action
Methyl 2-((furan-2-ylmethyl)amino)acetate is a complex organic compoundIt is known that furan derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that this compound may interact with various biological targets.
Mode of Action
The furan moiety in the compound could play a key role in these interactions .
Biochemical Pathways
Given the broad range of biological activities associated with furan derivatives , it’s likely that this compound could influence multiple pathways
Pharmacokinetics
The compound’s molecular weight (16918 g/mol) suggests that it may have favorable bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Biochemical Analysis
Biochemical Properties
Methyl 2-((furan-2-ylmethyl)amino)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which facilitate the binding of this compound to the active sites of enzymes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . The compound’s involvement in metabolic pathways can influence metabolic flux and alter the levels of specific metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. For instance, this compound may be transported into cells via amino acid transporters and subsequently distributed to organelles such as the mitochondria and endoplasmic reticulum .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be targeted to the mitochondria, where it can affect mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((furan-2-ylmethyl)amino)acetate typically involves the reaction of furan-2-carboxaldehyde with methyl glycinate in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include:
Solvent: Toluene or ethanol
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening for catalysts and reaction conditions can further enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((furan-2-ylmethyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino-substituted furan derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Methyl 2-((furan-2-ylmethyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, resins, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl acetate: Similar structure but lacks the amino acid ester group.
Methyl furan-2-carboxylate: Contains a carboxylate group instead of an amino group.
Dimethyl furan-2,5-dicarboxylate: Contains two carboxylate groups and is used in polymer production.
Uniqueness
Methyl 2-((furan-2-ylmethyl)amino)acetate is unique due to its combination of a furan ring with an amino acid ester, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 2-(furan-2-ylmethylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)6-9-5-7-3-2-4-12-7/h2-4,9H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOJFAPQNMMVPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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